![molecular formula C10H9ClN4OS B13871577 2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)
2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one
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Overview
Description
2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidopyrimidine family This compound is characterized by its unique structure, which includes a chloro group, a methylsulfanyl group, and a prop-2-enyl group attached to a pyrimido[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the pyrimido[4,5-d]pyrimidine core . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dechlorinated derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one has shown potential in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of enzymes or receptors involved in biological processes.
Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to alterations in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimido[4,5-d][1,3]oxazine
Uniqueness
2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one is unique due to the presence of the chloro, methylsulfanyl, and prop-2-enyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C10H9ClN4OS |
---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
2-chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H9ClN4OS/c1-3-4-15-8(16)6-5-12-10(17-2)14-7(6)13-9(15)11/h3,5H,1,4H2,2H3 |
InChI Key |
RKLOEXPNQJMWLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)N=C(N(C2=O)CC=C)Cl |
Origin of Product |
United States |
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